Hydrogen-Bond Donor Capacity vs. Parent Compound
3,6-Dihydroxy-10,10-dimethylanthrone possesses two phenolic hydroxyl groups that confer a hydrogen-bond donor (HBD) count of 2 and a hydrogen-bond acceptor (HBA) count of 3, in contrast to the parent compound 10,10-dimethylanthrone, which has HBD = 0 and HBA = 1 . This represents a fundamental difference in intermolecular interaction capability: the dihydroxy derivative can simultaneously donate two H-bonds and accept three, enabling multi-point binding to biological targets or solvents that is structurally impossible for the non-hydroxylated parent. In the context of Lipinski's Rule of Five, the dihydroxy derivative satisfies all criteria (HBD ≤ 5, HBA ≤ 10), but its HBD count of 2 places it in a different ADME prediction space than the parent (HBD = 0), with implications for solubility, permeability, and off-target binding profiles .
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) counts |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 (computed from structure; TPSA = 57.53 Ų) |
| Comparator Or Baseline | 10,10-Dimethylanthrone: HBD = 0, HBA = 1 (TPSA = 17.07 Ų) |
| Quantified Difference | ΔHBD = +2 (from zero to two donors); ΔHBA = +2; ΔTPSA = +40.46 Ų (a 3.4-fold increase) |
| Conditions | Computed molecular descriptors; vendor-specified values from LeYan and Chem960 databases |
Why This Matters
For procurement decisions, this means the dihydroxy derivative enables applications requiring H-bond-mediated molecular recognition (e.g., receptor binding, supramolecular assembly, or aqueous formulation) that the parent compound cannot support, while the parent is preferable for applications requiring low polarity and high membrane permeability.
